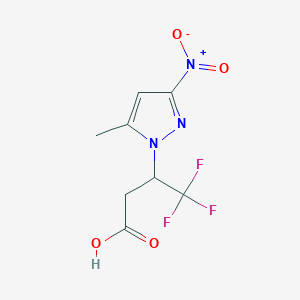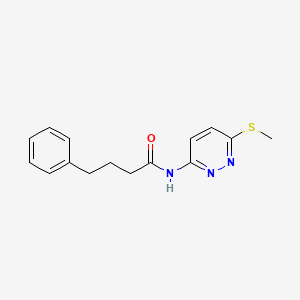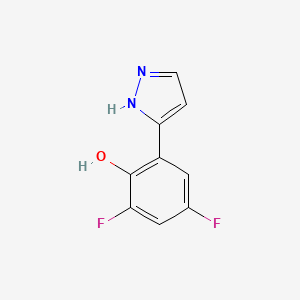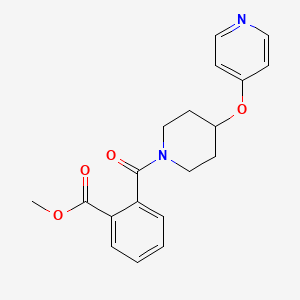![molecular formula C14H17N3OS B2644317 (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 1235686-20-0](/img/structure/B2644317.png)
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide: is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and an enamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Introduction of the thiophene ring: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the enamide linkage: The final step involves the condensation of the pyrazole and thiophene intermediates with an appropriate acylating agent under basic or acidic conditions to form the enamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enamide linkage, converting it to an amine.
Substitution: The pyrazole and thiophene rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving pyrazole or thiophene-containing molecules.
Industry:
Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, modulating its activity. The pyrazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The enamide linkage may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: The presence of the thiophene ring in (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings. This can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-10-12(2)17(16-11)8-7-15-14(18)6-5-13-4-3-9-19-13/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXKTHWBNGVDC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)
![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)
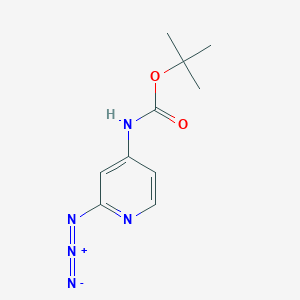
![1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7'-CHLORO-3',4'-DIHYDRO-1'H-SPIRO[PIPERIDINE-4,2'-QUINAZOLIN]-4'-ONE](/img/structure/B2644239.png)
![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)
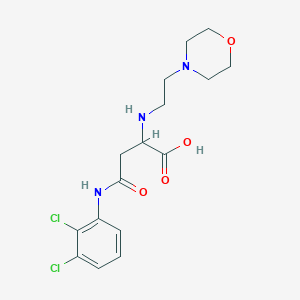
![methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2644246.png)
![methyl 2-(3-methanesulfonylbenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644247.png)
